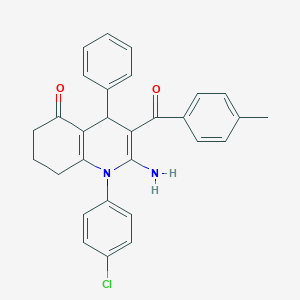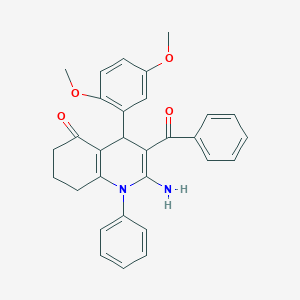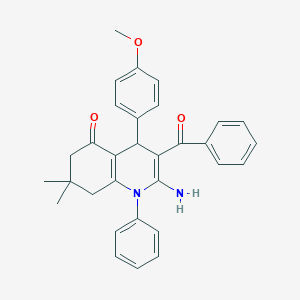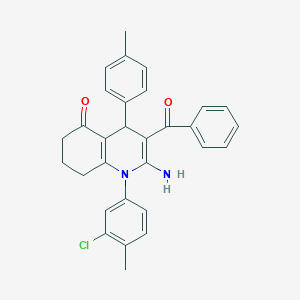![molecular formula C22H30N4O4 B304435 3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine.
Mécanisme D'action
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, dapagliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and decrease blood pressure in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been shown to have a positive effect on lipid metabolism, resulting in decreased levels of triglycerides and LDL cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dapagliflozin in lab experiments is its specificity for the SGLT2 transporter, which allows for more targeted studies of glucose metabolism. However, one limitation is that dapagliflozin is not effective in patients with type 1 diabetes mellitus, limiting its use in certain experimental settings.
Orientations Futures
Future research on dapagliflozin could focus on its potential use in the treatment of other conditions, such as heart failure and chronic kidney disease. Additionally, studies could investigate the long-term safety and efficacy of dapagliflozin in patients with type 2 diabetes mellitus. Finally, research could explore the potential use of dapagliflozin in combination with other glucose-lowering agents to improve overall glycemic control in patients with type 2 diabetes mellitus.
Méthodes De Synthèse
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen is synthesized using a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This compound is then reacted with ethyl acetoacetate to form 4-(diethylamino)-3-nitrophenyl-2-oxobutanoate, which is subsequently reduced to 4-(diethylamino)-3-nitrophenyl)butan-2-one. The final step involves the reaction of this compound with 2,5-dimethyl-3,6-dihydropyridin-4-one to form dapagliflozin.
Applications De Recherche Scientifique
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen has been extensively studied in clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been investigated for its potential use in the treatment of heart failure and chronic kidney disease.
Propriétés
Nom du produit |
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C22H30N4O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-(diethylamino)-1-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H30N4O4/c1-5-23(6-2)17-13-19(27)25(21(17)29)15-9-11-16(12-10-15)26-20(28)14-18(22(26)30)24(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3 |
Clé InChI |
DCSAANTUNCFNMM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
SMILES canonique |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)



